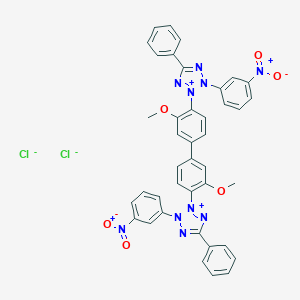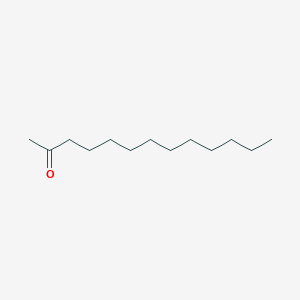
3-Nitrotetrazolium blue chloride
Übersicht
Beschreibung
3-Nitrotetrazolium blue chloride, also known as nitro blue tetrazolium chloride, is a chemical compound with the molecular formula C40H30Cl2N10O6. It is widely used in biochemical and clinical research due to its ability to act as a redox indicator. This compound is particularly known for its role in detecting the production of reactive oxygen species in cells, making it a valuable tool in various diagnostic assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitrotetrazolium blue chloride typically involves the reaction of tetrazolium salts with nitrobenzene derivatives. One common method includes the condensation of 2,2’-bis(4-nitrophenyl)-5,5’-diphenyl-3,3’-(3,3’-dimethoxy-4,4’-diphenylene)ditetrazolium chloride with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process often includes steps such as crystallization, filtration, and drying to ensure the final product meets the required specifications for research and diagnostic applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitrotetrazolium blue chloride undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major product formed from the reduction of this compound is diformazan, a dark blue compound that precipitates out of solution .
Wissenschaftliche Forschungsanwendungen
3-Nitrotetrazolium blue chloride has a wide range of applications in scientific research:
Biochemistry: Used as a redox indicator in various enzymatic assays to detect the presence of reactive oxygen species.
Histology: Employed for staining tissue sections to visualize cellular structures and enzyme activities.
Clinical Diagnostics: Utilized in diagnostic tests for conditions such as chronic granulomatous disease, where it helps assess the ability of phagocytes to produce reactive oxygen species.
Molecular Biology: Applied in western blotting and other techniques to detect specific proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 3-nitrotetrazolium blue chloride involves its reduction to diformazan in the presence of reactive oxygen species. This reduction is facilitated by enzymes such as NADPH oxidase, which transfer electrons to the compound, resulting in the formation of the dark blue diformazan precipitate. This reaction is used to measure the oxidative capacity of cells and tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-bis(4-Nitrophenyl)-5,5’-diphenyl-3,3’-(3,3’-dimethoxy-4,4’-diphenylene)ditetrazolium chloride
- 3,3’-Dimethoxy-4,4’-biphenylene bis(2-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)
Uniqueness
3-Nitrotetrazolium blue chloride is unique due to its high sensitivity and specificity as a redox indicator. Its ability to form a distinct dark blue diformazan precipitate upon reduction makes it particularly useful in detecting reactive oxygen species and assessing cellular oxidative capacity .
Eigenschaften
IUPAC Name |
2-[2-methoxy-4-[3-methoxy-4-[3-(3-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-3-(3-nitrophenyl)-5-phenyltetrazol-2-ium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H30N10O6.2ClH/c1-55-37-23-29(19-21-35(37)47-43-39(27-11-5-3-6-12-27)41-45(47)31-15-9-17-33(25-31)49(51)52)30-20-22-36(38(24-30)56-2)48-44-40(28-13-7-4-8-14-28)42-46(48)32-16-10-18-34(26-32)50(53)54;;/h3-26H,1-2H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQIZYUDGJIPRV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC(=CC=C7)[N+](=O)[O-])C8=CC=CC=C8.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30Cl2N10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38184-50-8 | |
| Record name | Nitroblue tetrazolium chloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038184508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol](/img/structure/B165458.png)
